Sulfosuccinimidyl Elaidate Sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

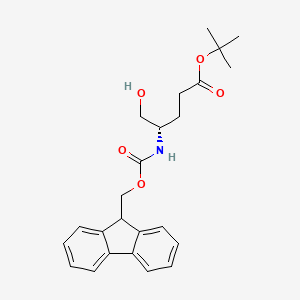

Sulfosuccinimidyl Elaidate Sodium is a chemical compound with the molecular formula C22H36NNaO7S and a molecular weight of 481.58 g/mol . It is a white to pale yellow solid that is soluble in water and organic solvents such as methanol and dimethyl sulfoxide . This compound is commonly used in biochemical and organic synthesis applications, particularly as an activating reagent for the formation of amide or thiol bonds between carboxyl groups and target molecules containing amino or thiol groups .

Métodos De Preparación

Sulfosuccinimidyl Elaidate Sodium can be synthesized through the reaction of maleic anhydride with sulfochlorinated dimethylaminocarbamoyl chloride (N,N-dimethylaminocarbamoyl sulfonyl chloride) . The specific reaction conditions need to be optimized based on the desired yield and purity of the product . The compound is typically produced as a white to pale yellow solid that can be purified through recrystallization or other purification techniques .

Análisis De Reacciones Químicas

Sulfosuccinimidyl Elaidate Sodium is an activating reagent that facilitates the formation of amide or thiol bonds between carboxyl groups and target molecules containing amino or thiol groups . It can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can react with amino or thiol groups to form amide or thiol bonds.

Oxidation and Reduction Reactions:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of succinimide and elaidic acid.

Aplicaciones Científicas De Investigación

Sulfosuccinimidyl Elaidate Sodium has a wide range of applications in scientific research, including:

Biochemistry: It is used as an activating reagent for the formation of amide or thiol bonds in protein and peptide synthesis.

Organic Synthesis: The compound is used in the synthesis of various organic molecules, particularly those containing carboxyl and amino or thiol groups.

Industry: The compound is used in the production of various biochemical and pharmaceutical products.

Mecanismo De Acción

Sulfosuccinimidyl Elaidate Sodium exerts its effects by binding to the CD36 receptor on the surface of microglia . CD36 activation is involved in many inflammatory pathways and contributes to cell or tissue damage through the production of free radicals, cytokines, and chemokines . The compound inhibits fatty acid transport into cells, thereby reducing inflammation and protecting against cell damage .

Comparación Con Compuestos Similares

Sulfosuccinimidyl Elaidate Sodium is similar to other sulfosuccinimidyl esters, such as Sulfosuccinimidyl Oleate Sodium . it is unique in its ability to form stable amide or thiol bonds with carboxyl groups, making it particularly useful in biochemical and organic synthesis applications . Other similar compounds include:

Sulfosuccinimidyl Oleate Sodium: Used as an irreversible inhibitor of fatty acid translocase CD36.

Sulfo-N-succinimidyl Oleate Sodium: Used as a CD36 blocker in various cell types.

These compounds share similar chemical structures and properties but differ in their specific applications and mechanisms of action .

Propiedades

Número CAS |

1212012-37-7 |

|---|---|

Fórmula molecular |

C22H36NNaO7S |

Peso molecular |

481.58 |

Nombre IUPAC |

sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b10-9-; |

Clave InChI |

FZVVLJSNKVOPRF-KVVVOXFISA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |

Sinónimos |

2,5-Dioxo-1-[[(9E)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(E)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium; Elaidic acid N-Hydroxysulfosuccinamide ester sodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol](/img/structure/B585606.png)